molecular formula C10H22ClNO B2797426 (R)-2-(tert-Butoxymethyl)piperidine hydrochloride CAS No. 2137099-42-2

(R)-2-(tert-Butoxymethyl)piperidine hydrochloride

Cat. No.: B2797426
CAS No.: 2137099-42-2
M. Wt: 207.74
InChI Key: YDMCFBGQLDXYSI-SBSPUUFOSA-N
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Description

“®-2-(tert-Butoxymethyl)piperidine hydrochloride” is a specific form of a tert-butoxycarbonyl (Boc) protected piperidine . Boc protected compounds are commonly used in organic chemistry, particularly in the synthesis of peptides .


Synthesis Analysis

The synthesis of Boc-protected compounds often involves the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported, using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .


Molecular Structure Analysis

The molecular structure of Boc-protected compounds typically includes a piperidine ring (a six-membered ring with one nitrogen atom), with the Boc group attached . The Boc group itself consists of a carbonyl group (C=O) bonded to an oxygen atom, which is in turn bonded to a tert-butyl group (C(CH3)3) .


Chemical Reactions Analysis

Boc-protected compounds are often used in peptide synthesis, where the Boc group serves to protect the amine group during the reaction . The Boc group can be removed (deprotected) under acidic conditions .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

  • Synthesis of Piperidine Alkaloids : It has been employed in the synthesis of piperidine alkaloids such as (+)-dihydropinidine and (+)-isosolenopsin, showcasing its utility in constructing complex molecular frameworks with high enantioselectivity (Gonzalez-Gomez et al., 2008).
  • Development of Kinase Inhibitors : A notable application includes its transformation into intermediates for the synthesis of CP-690550, a potent protein kinase inhibitor, demonstrating its relevance in drug development (Hao et al., 2011).

Asymmetric Synthesis and Chiral Building Blocks

  • The compound has played a crucial role in asymmetric synthesis, providing a pathway to enantiomerically pure compounds. This is exemplified by the efficient and practical asymmetric synthesis of complex molecules, which are intermediates for the synthesis of nociceptin antagonists, highlighting its significance in accessing chiral building blocks (Jona et al., 2009).

Organic Synthesis and Methodology

  • Methodological Developments : Research has also focused on methodological developments, including the rhodium/diene-catalyzed asymmetric arylation of N-Boc-protected α,β-unsaturated δ-lactam with arylboronic acids, leading to chiral 4-aryl-2-piperidinones. This showcases the application of (R)-2-(tert-Butoxymethyl)piperidine hydrochloride derivatives in enantioselective catalysis and synthesis of biologically relevant molecules (He et al., 2012).

Mechanism of Action

The mechanism of action of Boc-protected compounds in chemical reactions typically involves the protection of reactive groups (such as amines) during synthesis, preventing them from reacting until the desired steps are complete . The Boc group can then be removed under certain conditions (such as the presence of acid), allowing the previously protected group to participate in the reaction .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling Boc-protected compounds. This includes wearing appropriate personal protective equipment and following safe laboratory practices. Specific safety information should be obtained from the material safety data sheet (MSDS) for the specific compound .

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxymethyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-10(2,3)12-8-9-6-4-5-7-11-9;/h9,11H,4-8H2,1-3H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMCFBGQLDXYSI-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@H]1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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